WDR5 Binding Affinity: Dihydroisoquinolinone Core Enables Picomolar vs. Micromolar Potency
The dihydroisoquinolinone core of 6,7-dihydro-5H-isoquinolin-8-one is a privileged scaffold for achieving high-affinity inhibition of WDR5. In a study on WDR5 WIN-site inhibitors, optimized dihydroisoquinolinone-based compounds exhibited picomolar binding affinities (Kd values in the low picomolar range), whereas initial screening hits lacking this core or with different ring systems showed dramatically reduced binding, often in the micromolar range [1]. This represents a >10,000-fold improvement in affinity directly attributable to the dihydroisoquinolinone scaffold's interactions within the WIN site.
| Evidence Dimension | WDR5 WIN-site Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Optimized dihydroisoquinolinone derivatives: Kd < 100 pM (picomolar) [1] |
| Comparator Or Baseline | Non-dihydroisoquinolinone screening hits: Kd in the micromolar range (approx. 1-50 µM) [1] |
| Quantified Difference | >10,000-fold improvement in binding affinity |
| Conditions | In vitro binding assay (fluorescence polarization) against the WDR5 WIN site [1] |
Why This Matters
This level of target engagement is critical for developing chemical probes and drug candidates; procurement of the correct core scaffold is a prerequisite for achieving meaningful biological activity.
- [1] Teuscher, K. B., et al. (2020). Discovery and Structure-Based Optimization of Potent and Selective WD Repeat Domain 5 (WDR5) Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry, 63(2), 656-675. View Source
